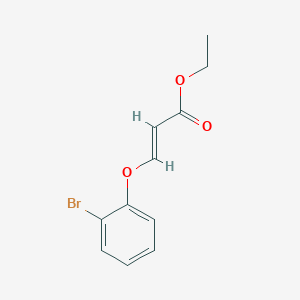
Ethyl 3-(2-Bromophenoxy)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-Bromophenoxy)acrylate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . It is characterized by the presence of a bromophenoxy group attached to an acrylate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-Bromophenoxy)acrylate can be synthesized through a multi-step process involving the reaction of 2-bromophenol with ethyl acrylate. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as acetonitrile (CH3CN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of substituted phenoxyacrylates.
Oxidation: Formation of phenoxyacrylic acids.
Reduction: Formation of ethyl 3-phenoxyacrylate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-Bromophenoxy)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(2-Bromophenoxy)acrylate can be compared with similar compounds such as:
Ethyl 3-(4-Bromophenoxy)acrylate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(2-Chlorophenoxy)acrylate: Contains a chlorine atom instead of bromine.
Ethyl 3-(2-Iodophenoxy)acrylate: Contains an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2-bromophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+ |
Clave InChI |
LDGCVEYJTKTQEW-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/OC1=CC=CC=C1Br |
SMILES canónico |
CCOC(=O)C=COC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


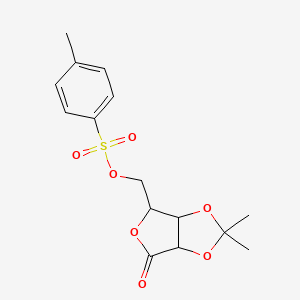
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)

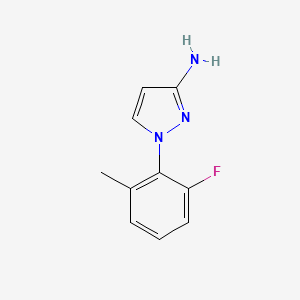

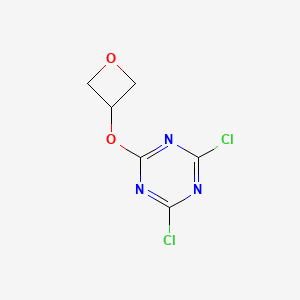

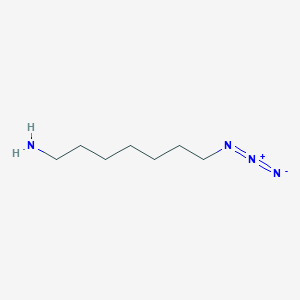
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
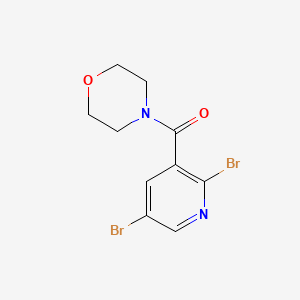


![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
